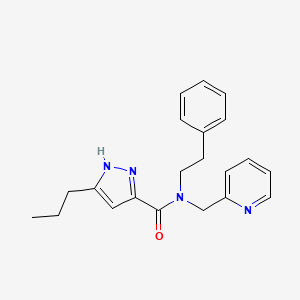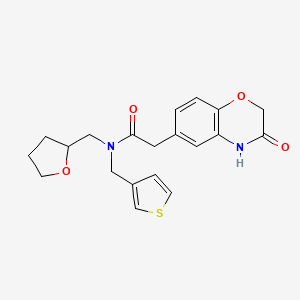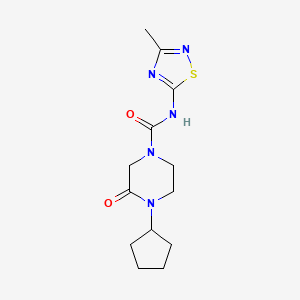
N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide, also known as PPPC, is a novel compound that has gained significant attention in scientific research. It has been found to possess a wide range of biological activities that make it a promising candidate for the development of new drugs.
作用机制
The exact mechanism of action of N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in the development and progression of various diseases. N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that is involved in the regulation of various genes that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (cell death) in cancer cells. N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has also been found to reduce inflammation and oxidative stress. In addition, N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has been found to improve glucose metabolism and insulin sensitivity, which may be useful in the treatment of diabetes.
实验室实验的优点和局限性
N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a promising candidate for the development of new drugs. N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has also been found to have a wide range of biological activities, which makes it useful for studying various diseases. However, N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has some limitations for lab experiments. It is a complex compound that requires a high level of expertise to synthesize. In addition, the exact mechanism of action of N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is not fully understood, which makes it difficult to study.
未来方向
There are several future directions for the study of N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide. One direction is to further study the mechanism of action of N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide. This will help to understand how N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide works and may lead to the development of more effective drugs. Another direction is to study the efficacy of N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide in animal models of various diseases. This will help to determine whether N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is a promising candidate for the development of new drugs. Finally, it may be useful to study the safety and toxicity of N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide, which will help to determine whether N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is safe for use in humans.
合成方法
N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis process is complex and requires a high level of expertise. The first step involves the reaction of 2-bromoethylbenzene with sodium hydride to form 2-phenylethyl bromide. This is followed by the reaction of 2-phenylethyl bromide with propylamine to form N-(2-phenylethyl)-3-propylpyridin-2-amine. The final step involves the reaction of N-(2-phenylethyl)-3-propylpyridin-2-amine with 1H-pyrazole-5-carboxylic acid to form N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide.
科学研究应用
N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anti-cancer, anti-inflammatory, and anti-oxidant properties. N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, N-(2-phenylethyl)-3-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has been found to have anti-diabetic properties and may be useful in the treatment of diabetes.
属性
IUPAC Name |
N-(2-phenylethyl)-5-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-2-8-18-15-20(24-23-18)21(26)25(16-19-11-6-7-13-22-19)14-12-17-9-4-3-5-10-17/h3-7,9-11,13,15H,2,8,12,14,16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDZERZFKDZZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,4-difluorophenoxy)-1-[(2E)-3-phenylprop-2-en-1-yl]piperidine-4-carboxylic acid](/img/structure/B5903490.png)

![4-(1H-imidazol-1-ylmethyl)-1-{[5-(pyrimidin-2-ylthio)-2-furyl]methyl}piperidin-4-ol](/img/structure/B5903516.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(1H-1,2,3-benzotriazol-1-yl)propan-1-amine](/img/structure/B5903519.png)
![2-(3-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}propyl)phenol](/img/structure/B5903527.png)
![N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(1-methyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5903544.png)
![(4-methoxy-3,5-dimethylphenyl){methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}acetic acid](/img/structure/B5903545.png)
![[(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5903551.png)
![N-allyl-2-methyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5903558.png)
![N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B5903564.png)

![N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide](/img/structure/B5903590.png)
![N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)-1-pyrimidin-2-ylpiperidine-4-carboxamide](/img/structure/B5903600.png)
